endothelin 1, Ala(3,11)- endothelin 1, Ala(3,11)-
Brand Name: Vulcanchem
CAS No.: 121185-73-7
VCID: VC0220093
InChI:
SMILES:
Molecular Formula: C12H10N2O2
Molecular Weight: 0

endothelin 1, Ala(3,11)-

CAS No.: 121185-73-7

Cat. No.: VC0220093

Molecular Formula: C12H10N2O2

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

endothelin 1, Ala(3,11)- - 121185-73-7

Specification

CAS No. 121185-73-7
Molecular Formula C12H10N2O2
Molecular Weight 0

Introduction

Structural Characteristics and Synthesis

Molecular Architecture

Endothelin 1, Ala(3,11)- retains the 21-amino acid backbone of native ET-1 (Cys-Ser-Cys-Ser-Ser-Leu-Met-Asp-Lys-Glu-Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-Trp) but replaces cysteines at positions 3 and 11 with alanine residues. This modification disrupts the Cys3-Cys11 and Cys1-Cys15 disulfide bonds, linearizing the peptide while preserving key residues involved in receptor interactions . The molecular formula is C109H163N25O32S, with a molecular weight of 2367.7 g/mol .

Table 1: Structural Comparison of Endothelin-1 and Ala(3,11)- Analog

FeatureEndothelin-1Ala(3,11)- Analog
Disulfide BondsCys1-Cys15, Cys3-Cys11Cys1-Cys15 only
Linear/ConstrainedConstrained (cyclic regions)Linear
Receptor BindingETA/ETB non-selectiveETB-selective
StabilityOxidation-sensitiveEnhanced chemical stability

Synthesis Methodology

The analog is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc (fluorenylmethyloxycarbonyl) chemistry, achieving yields of approximately 17% . Key steps include:

  • Resin Loading: Wang resin preloaded with C-terminal tryptophan.

  • Iterative Coupling: Double-coupling protocol with Fmoc-amino acid symmetrical anhydrides followed by benzotriazolyl esters to ensure >99% coupling efficiency per cycle .

  • Deprotection and Cleavage: Piperidine for Fmoc removal; trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water for resin cleavage.

  • Purification: Reverse-phase HPLC with C18 columns, yielding >95% purity .

This method eliminates oxidative folding steps required for disulfide bond formation, streamlining production compared to native ET-1 .

Receptor Binding and Selectivity

ETA vs. ETB Affinity

Radioligand binding assays reveal striking receptor selectivity:

  • ETB Affinity (IC50): 0.12 nM

  • ETA Affinity (IC50): 204 nM
    This 1,700-fold selectivity for ETB receptors contrasts with native ET-1's near-equivalent affinity for both subtypes (ETA IC50: 0.08 nM; ETB IC50: 0.11 nM) .

Structural Determinants of Selectivity

Truncation studies localize ETB-binding activity to the Glu10-Trp21 segment:

  • 4AlaET-1(6-21): Maintains high ETB affinity (IC50: 0.15 nM)

  • 4AlaET-1(11-21): Loses binding (IC50 >1,000 nM)
    The linear structure likely repositions aromatic residues (Phe14, Trp21) to favor ETB receptor contacts while disrupting ETA-specific interactions requiring cyclic constraints .

Biological Activities

Vasomotor Effects

In isolated porcine pulmonary arteries:

  • ETB Agonism: Induces endothelium-dependent vasodilation (EC50: 3.2 nM) via NO/cGMP pathway .

  • ETA-Independent Constriction: At higher concentrations (>10 nM), triggers direct smooth muscle contraction through residual ETA activation .

Mitogenic Signaling

ETB activation by Ala(3,11)-ET-1 stimulates ERK1/2 phosphorylation in endothelial cells (EC50: 1.8 nM), promoting angiogenesis without the pro-fibrotic effects linked to ETA .

Pharmacological Applications

Tool Compound in Receptor Studies

  • ETB-Specific Effects: Used to isolate ETB-mediated responses in presence of ETA antagonists like FR139317 .

  • Receptor Trafficking: Single-bolus administration (10 nM) induces ETB internalization, modeling receptor downregulation in hypertension .

Stability and Pharmacokinetics

Chemical Stability

The absence of Cys3 and Cys11 confers:

  • Oxidative Resistance: No free thiols to form interchain disulfides or glutathione adducts.

  • Proteolytic Resistance: Linear structure reduces susceptibility to endopeptidases targeting ET-1's cyclic domains .

Plasma Half-Life

In Sprague-Dawley rats:

  • Ala(3,11)-ET-1: t1/2 = 12.3 min (vs. 4.1 min for ET-1)
    Prolonged activity supports sustained receptor modulation in vivo.

Research Advancements and Clinical Relevance

Signaling Pathway Elucidation

  • ETB-Coupled Pathways: Identified Gi/o-mediated PI3K/Akt activation and β-arrestin recruitment as key mechanisms distinct from ETA's Gq/PLCβ dominance .

Disease Modeling

  • Atherosclerosis: Chronic ETB stimulation reduces endothelial adhesion molecule expression (VCAM-1: ↓47%; ICAM-1: ↓52%) in ApoE-/- mice .

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